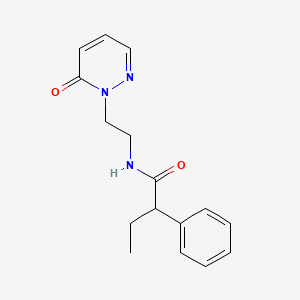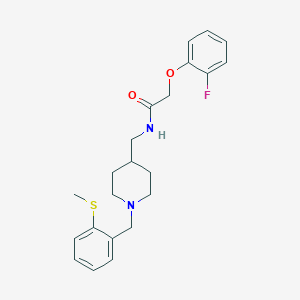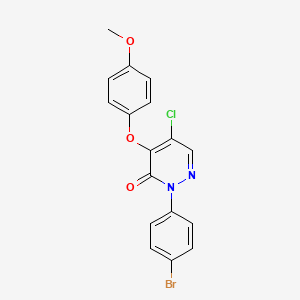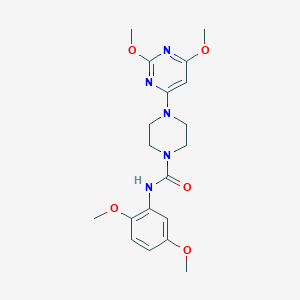![molecular formula C17H19FN2O3S B2506544 1-(2-フルオロフェニル)-N-[4-(3-メトキシアゼチジン-1-イル)フェニル]メタンスルホンアミド CAS No. 2034355-26-3](/img/structure/B2506544.png)
1-(2-フルオロフェニル)-N-[4-(3-メトキシアゼチジン-1-イル)フェニル]メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
科学的研究の応用
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
The synthesis of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation or other suitable methods.
Introduction of the Methoxyazetidinyl Group: The methoxyazetidinyl group is introduced via a nucleophilic substitution reaction, often using azetidine derivatives.
Coupling with Methanesulfonamide: The final step involves the coupling of the intermediate with methanesulfonamide under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can further improve the scalability of the synthesis.
化学反応の分析
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of derivatives with altered functional groups.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide can be compared with similar compounds, such as:
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares structural similarities but differs in its biological activity and applications.
1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid:
4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-quinoline: This compound also contains a fluorophenyl group and is studied for its pharmacological effects.
The uniqueness of 1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-16-10-20(11-16)15-8-6-14(7-9-15)19-24(21,22)12-13-4-2-3-5-17(13)18/h2-9,16,19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNAEUIPUMNXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)




![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)



![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
